1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium bromide
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzyl bromide, pyridine, and hepta-1,6-diene.
Quaternization Reaction: The key step in the synthesis is the quaternization of pyridine with benzyl bromide. This reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction results in the formation of 1-benzylpyridinium bromide.
Alkylation Reaction: The next step involves the alkylation of the 1-benzylpyridinium bromide with hepta-1,6-diene. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hepta-1,6-dien-4-YL group. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the pyridinium ring or the hepta-1,6-dien-4-YL group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group and the hepta-1,6-dien-4-YL group can undergo substitution reactions. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hepta-1,6-dien-4-YL group may yield carboxylic acids or ketones, while reduction of the pyridinium ring may result in the formation of piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of neurodegenerative diseases. Its ability to inhibit certain enzymes, such as acetylcholinesterase, makes it a candidate for the development of drugs targeting Alzheimer’s disease.
Industry: In industrial applications, the compound may be used as a catalyst or as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. The compound’s interactions with other enzymes or receptors may involve similar binding mechanisms, leading to modulation of their activity.
Comparison with Similar Compounds
1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium chloride: This compound has a similar structure but with a chloride ion instead of a bromide ion. The difference in the counterion can affect the compound’s solubility and reactivity.
1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium iodide: Similar to the chloride derivative, this compound has an iodide ion as the counterion. The larger iodide ion may influence the compound’s interactions with biological targets.
1-Benzyl-4-(hepta-1,6-dien-4-YL)pyridin-1-ium sulfate:
The uniqueness of this compound lies in its specific combination of substituents and counterion, which confer distinct chemical and biological properties.
Properties
CAS No. |
62036-84-4 |
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Molecular Formula |
C19H22BrN |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-benzyl-4-hepta-1,6-dien-4-ylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H22N.BrH/c1-3-8-18(9-4-2)19-12-14-20(15-13-19)16-17-10-6-5-7-11-17;/h3-7,10-15,18H,1-2,8-9,16H2;1H/q+1;/p-1 |
InChI Key |
UJWJWSQLENAJPP-UHFFFAOYSA-M |
Canonical SMILES |
C=CCC(CC=C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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